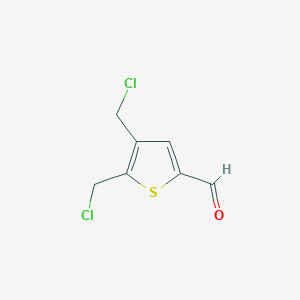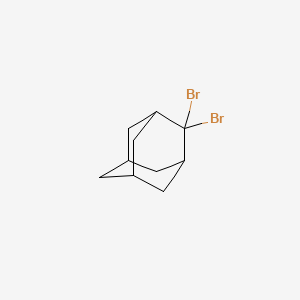
2,2-Dibromoadamantane
Descripción general
Descripción
2,2-Dibromoadamantane is a brominated derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by the presence of two bromine atoms attached to the second carbon of the adamantane framework. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromoadamantane typically involves the bromination of adamantane. One common method includes the reaction of adamantane with bromine in the presence of a catalyst such as iron powder. The reaction is carried out at elevated temperatures, usually around 40-50°C, to achieve high yields of the desired product .
Industrial Production Methods: In an industrial setting, the bromination process is optimized for large-scale production. The reaction conditions are carefully controlled to ensure the efficient conversion of adamantane to this compound. The use of continuous flow reactors and advanced purification techniques helps in obtaining high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dibromoadamantane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form adamantane or other derivatives.
Oxidation Reactions: Oxidative processes can lead to the formation of various oxygenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of 2,2-dimethoxyadamantane or 2,2-dihydroxyadamantane.
Reduction: Formation of adamantane.
Oxidation: Formation of 2,2-diketoadamantane.
Aplicaciones Científicas De Investigación
2,2-Dibromoadamantane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functionalized adamantane derivatives.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Studied for its antiviral and anticancer properties.
Industry: Utilized in the production of high-performance polymers and nanomaterials .
Mecanismo De Acción
The mechanism of action of 2,2-Dibromoadamantane involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. In biological systems, the compound’s lipophilicity facilitates its incorporation into lipid membranes, potentially disrupting viral replication or cancer cell growth .
Comparación Con Compuestos Similares
- 1,3-Dibromoadamantane
- 1,3,5-Tribromoadamantane
- 1,3,5,7-Tetrabromoadamantane
Comparison: 2,2-Dibromoadamantane is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and stability compared to other brominated adamantane derivatives. This unique structure makes it particularly useful in applications requiring high thermal stability and specific chemical reactivity .
Propiedades
IUPAC Name |
2,2-dibromoadamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2/c11-10(12)8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDNOVQSEAPAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


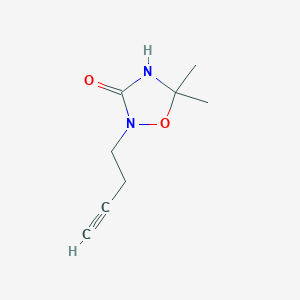
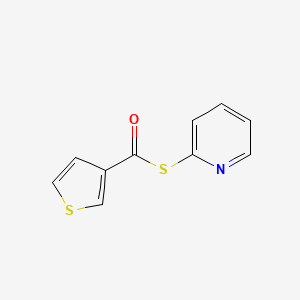
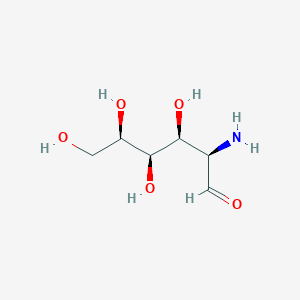

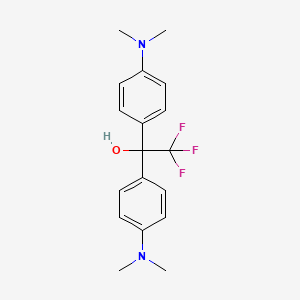
![1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B3281167.png)
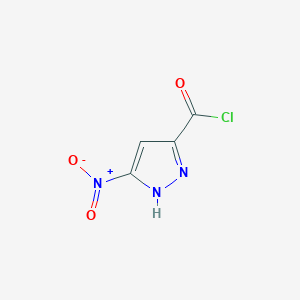
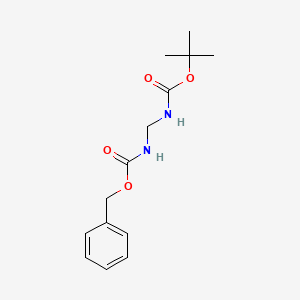
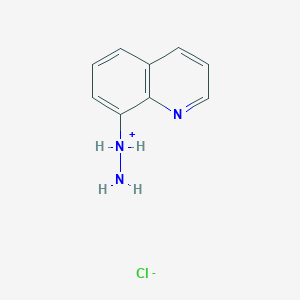

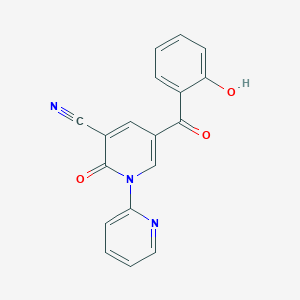
![2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B3281203.png)

